molecular formula C9H14F3NO3 B1412480 tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate CAS No. 497861-79-7

tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate

Cat. No.: B1412480
CAS No.: 497861-79-7
M. Wt: 241.21 g/mol
InChI Key: PLAVDURWXDAPPV-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its unique structure allows it to interact with various biological targets, making it valuable in drug discovery and development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoroacetylating agent. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens or nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

  • tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate is unique due to its specific trifluoro and tert-butyl groups. These groups confer distinct reactivity and stability, making it particularly useful in synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in both research and industrial settings.

Properties

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(4-5-14)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAVDURWXDAPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146178
Record name Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497861-79-7
Record name Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497861-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Reactant of Route 3
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Reactant of Route 4
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Reactant of Route 5
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1,1,1-trifluoro-4-oxobutan-2-yl)carbamate

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